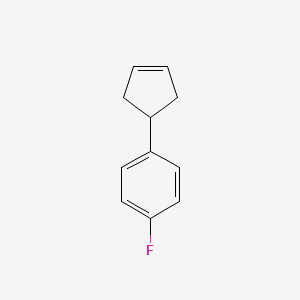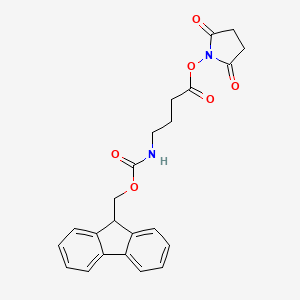
3-(Aminooxy)-3-methylbutane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminooxy)-3-methylbutane-1-thiol is an organic compound characterized by the presence of an aminooxy group (-ONH2) and a thiol group (-SH) attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminooxy)-3-methylbutane-1-thiol typically involves the introduction of the aminooxy and thiol functionalities onto a butane backbone. One common method involves the reaction of 3-methylbutan-1-ol with hydroxylamine to form the corresponding oxime, followed by reduction to yield the aminooxy group. The thiol group can be introduced through a substitution reaction using a suitable thiolating agent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Aminooxy)-3-methylbutane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxime group can be reduced to form primary amines.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Aminooxy)-3-methylbutane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the preparation of complex molecules.
Biology: Utilized in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique reactivity.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Aminooxy)-3-methylbutane-1-thiol involves its reactivity with various functional groups. The aminooxy group can form stable oxime linkages with carbonyl compounds, making it useful in bioconjugation. The thiol group can form disulfide bonds, which are important in protein chemistry and the stabilization of biomolecules.
Comparison with Similar Compounds
Similar Compounds
3-(Aminooxy)-1-propanamine: Similar in structure but lacks the thiol group.
Aminooxyacetic acid: Contains an aminooxy group but has a carboxylic acid instead of a thiol group.
3-Amino-1-propanethiol: Contains an amino group instead of an aminooxy group.
Uniqueness
3-(Aminooxy)-3-methylbutane-1-thiol is unique due to the presence of both aminooxy and thiol groups, which confer distinct reactivity and versatility in chemical synthesis and bioconjugation applications.
Properties
Molecular Formula |
C5H13NOS |
|---|---|
Molecular Weight |
135.23 g/mol |
IUPAC Name |
O-(2-methyl-4-sulfanylbutan-2-yl)hydroxylamine |
InChI |
InChI=1S/C5H13NOS/c1-5(2,7-6)3-4-8/h8H,3-4,6H2,1-2H3 |
InChI Key |
RYZMBQSOOODDLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCS)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


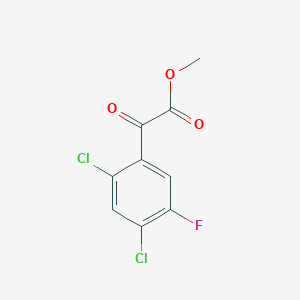
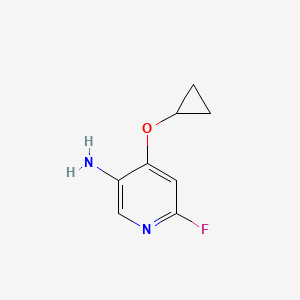
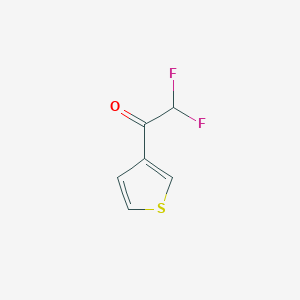
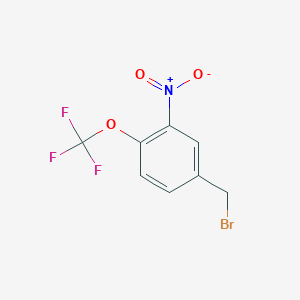







![1-[3-(Diethylamino)propyl]-2,3,5,6,7,8-hexahydro-4(1H)-quinolinone](/img/structure/B12850895.png)
